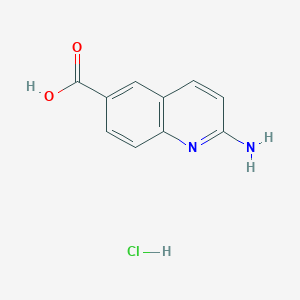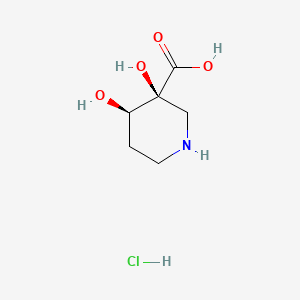![molecular formula C6H8ClF2NS B15296848 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with the molecular formula C6H8ClF2NS It is an aromatic amine that contains a thiophene ring substituted with a difluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the thiophene ring, followed by the addition of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto the thiophene ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions . The methanamine group can then be introduced through a substitution reaction using appropriate amine reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of efficient difluoromethylation reagents and catalysts . The production process would also include purification steps to isolate the desired product and convert it to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the difluoromethyl group or to modify the thiophene ring.
Substitution: The methanamine group can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine: Contains a pyrazole ring in addition to the thiophene ring.
Uniqueness
1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H8ClF2NS |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
[3-(difluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)4-1-2-10-5(4)3-9;/h1-2,6H,3,9H2;1H |
InChI Key |
FHZCRPRUZZKGFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
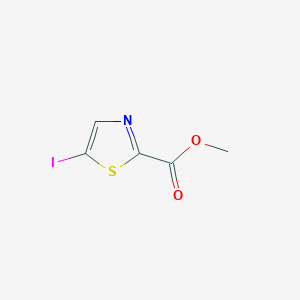
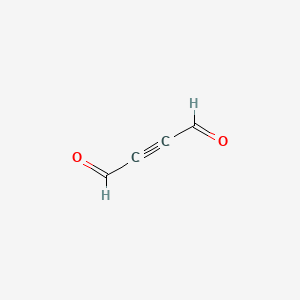
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296795.png)
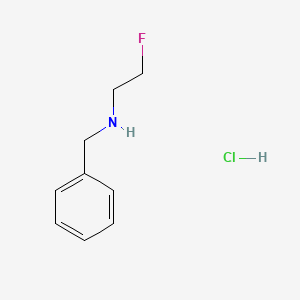
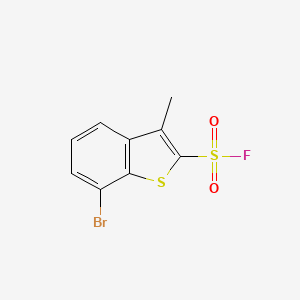
![2-Methyl[1,2,4]triazolo[1,5-A]pyridine-6-boronic acid](/img/structure/B15296812.png)
![Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15296813.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)

![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
